molecular formula C16H18FNO3S B2396850 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide CAS No. 1396811-30-5

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Número de catálogo B2396850
Número CAS: 1396811-30-5
Peso molecular: 323.38
Clave InChI: QWFMLZMODSNYIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Mecanismo De Acción

Target of Action

A related compound, gbr 12909, has been studied for its effects on cocaine-maintained responding in rhesus monkeys . This suggests that the compound may interact with similar targets involved in dopamine regulation.

Mode of Action

Based on the related compound gbr 12909, it can be inferred that the compound might interact with dopamine transporters .

Biochemical Pathways

The related compound gbr 12909 has been associated with dopamine efflux , suggesting that this compound may also influence dopamine-related pathways.

Result of Action

The related compound gbr 12909 has been associated with a decrease in cocaine-maintained responding in rhesus monkeys , suggesting that this compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide for lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its well-tolerated nature in preclinical studies. However, the limitations of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide include its selectivity for BTK, which may limit its efficacy in certain types of B-cell malignancies, and the potential for drug resistance to develop over time.

Direcciones Futuras

There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide. These include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, the exploration of its potential for use in combination with other anti-cancer drugs, and the development of novel formulations to improve its pharmacokinetic properties. Additionally, further research is needed to better understand the mechanisms of drug resistance to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide and to develop strategies to overcome this resistance.

Métodos De Síntesis

The synthesis of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide involves several steps starting from commercially available starting materials. The synthesis route involves the preparation of an intermediate compound which is then converted to 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide through a series of reactions. The final product is obtained in high purity and yield using various purification techniques.

Aplicaciones Científicas De Investigación

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has shown promising results in preclinical studies for the treatment of various hematological malignancies. It has demonstrated potent inhibition of BTK activity and has shown efficacy in both in vitro and in vivo models of B-cell malignancies. 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

Propiedades

IUPAC Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c17-15-8-6-13(7-9-15)12-22(20,21)18-11-10-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMLZMODSNYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.